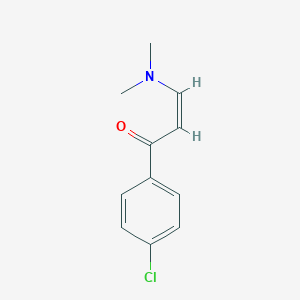
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, also known as BEME, is a chiral amine that has found a variety of applications in the field of synthetic organic chemistry. It is a versatile building block for synthesizing a range of compounds and has been used in a variety of research applications. In
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry The compound Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine and its derivatives have been extensively utilized in organic synthesis. For instance, it was involved in the preparation of 7-Benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one through condensation, indicating its role in the synthesis of complex organic molecules (Kuznetsov & Chapyshev, 2007). Similarly, it has been used in the creation of Schiff bases and their subsequent reaction with sodium tetrachloropalladate(II) to form complexes, highlighting its application in the synthesis of catalytic materials (Singh et al., 2017).
Heterocyclic Compounds and Material Science Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine derivatives are foundational for many heterocyclic compounds with extensive industrial applications. These derivatives serve as key intermediates in the production of materials like electrically conducting polymers and solvents with relatively low toxicity, suggesting their significance in material science and industrial chemistry (Anderson & Liu, 2000).
Catalysis and Coordination Chemistry In the realm of catalysis and coordination chemistry, Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine related ligands have been employed to develop various metal complexes. These complexes have been studied for their potential catalytic activities, illustrating the compound's relevance in facilitating chemical transformations and potentially in pharmaceutical synthesis (Amirnasr et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the design of privileged structures in medicinal chemistry .
Biochemical Pathways
Similar compounds have been reported to exhibit diverse types of biological and pharmaceutical activities . These activities often involve the modulation of various biochemical pathways, leading to downstream effects on cellular functions and physiological processes.
Propiedades
IUPAC Name |
N-benzyl-1-(1-ethylpyrrolidin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWQMSVWBMUOHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)
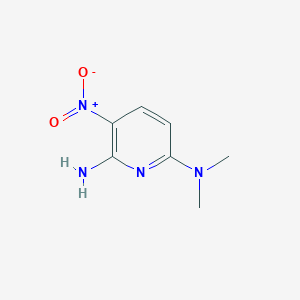
![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)

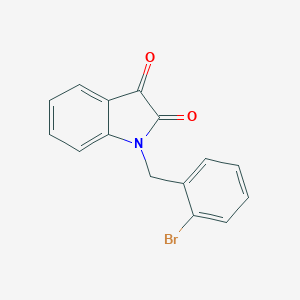
![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)

![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)

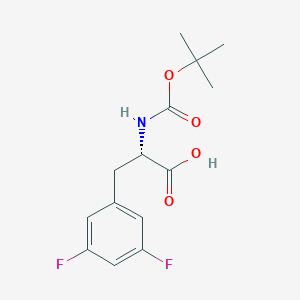
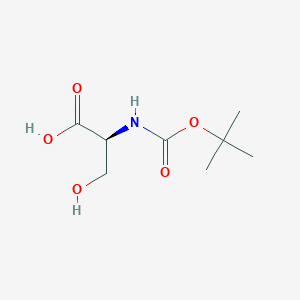

![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
